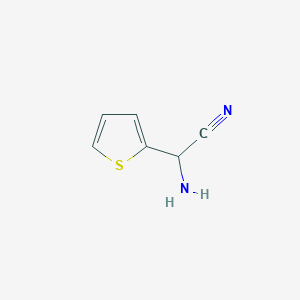

Amino(2-thienyl)acetonitrile

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of amino(2-thienyl)acetonitrile and related compounds often involves multicomponent reactions or direct catalytic addition processes. For instance, the enantioselective synthesis of α,α-disubstituted α-amino acids, which can serve as building blocks for unnatural peptides, has been achieved through the catalytic addition of acetonitrile to α-iminoesters bearing an N-thiophosphinoyl group, highlighting a method to generate α-cyanomethylated amino acid derivatives (Shaoquan Lin, N. Kumagai, M. Shibasaki, 2016). Additionally, thienyl and bithienyl amino acids with emissive properties have been synthesized via a multicomponent Ugi reaction, showing potential as fluorescent probes and chemosensors (Cátia I. C. Esteves, M. Raposo, Susana P. G. Costa, 2017).

Molecular Structure Analysis

The molecular structure of amino(2-thienyl)acetonitrile compounds often exhibits significant rigidity and is influenced by the intramolecular interactions such as hydrogen bonding. For example, a study on a fluorinated α-aminonitrile compound demonstrated the compound's orthorhombic crystalline structure and provided insights into its vibrational and NMR spectral features, as well as its chemical reactivity and molecular descriptors (G. Brahmachari, Abhishek Kumar, A. K. Srivastava, S. K. Gangwar, N. Misra, V. Gupta, Rajnikant, 2015).

Chemical Reactions and Properties

Amino(2-thienyl)acetonitrile compounds participate in various chemical reactions, leading to the formation of novel heterocyclic compounds. For instance, substituted 3-aminothiophene-2-carbonitriles were synthesized from α-acetylenic nitriles, showcasing the versatility of these compounds in heterocyclic chemistry (W. Ren, Kambhampati V. B. Rao, R. Klein, 1986).

Physical Properties Analysis

The physical properties of amino(2-thienyl)acetonitrile derivatives, such as solubility and emissive behavior, play a crucial role in their application potential. For example, novel thienyl amino acids exhibited high emissivity and electron-donating properties, making them suitable for use as fluorescent probes (Cátia I. C. Esteves, M. Raposo, Susana P. G. Costa, 2017).

Chemical Properties Analysis

The chemical properties of amino(2-thienyl)acetonitrile compounds, including reactivity and the ability to form various chemical bonds, are critical for their application in synthetic chemistry. The synthesis of functionalized 2-aminohydropyridines and 2-pyridinones via domino reactions of arylamines, methyl propiolate, aromatic aldehydes, and substituted acetonitriles illustrates the compound's versatility in forming complex heterocyclic structures (Jing Sun, Yan Sun, E. Xia, Chaoguo Yan, 2011).

Applications De Recherche Scientifique

Protein Conformational Studies : Nitrile-derivatized amino acids, like Amino(2-thienyl)acetonitrile, are used as local environmental markers for protein conformational studies. They detect solvent-induced frequency shifts in their C=N stretching vibrations (Getahun et al., 2003).

Astrophysical Research : Acetonitrile and amino acetonitrile, when exposed to VUV irradiation under interstellar-like conditions, can form, aiding in understanding the origin of organic matter in astrophysical environments (Danger et al., 2011).

Synthesis of Unnatural Peptide Building Blocks : Amino(2-thienyl)acetonitrile is used in the enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic addition to α-iminoesters. This method offers potential for synthesizing unnatural peptide building blocks (Lin, Kumagai, & Shibasaki, 2016).

DNA Research and Sensing Interactions : 2-Thienyl conjugates of deoxyuridine, synthesized using Amino(2-thienyl)acetonitrile, exhibit enhanced brightness and ratiometric responses to solvent polarity and hydration, making them highly relevant for DNA research and sensing interactions (Barthes et al., 2015).

Ion Recognition and Chemosensors : Novel thienyl and bithienyl amino acids show potential as fluorescent probes and chemosensors for biomedically relevant ions, especially for detecting Fe3+ and Cu2+ in metal-ligand complexes (Esteves, Raposo, & Costa, 2017).

Fluorescent Amino Acid Analogues : Benzo[b]thienyl amino acid derivatives synthesized via palladium catalysis show potential for creating quasi-isosteric analogues of naturally occurring fluorescent amino acids (Venanzi et al., 2005).

Propriétés

IUPAC Name |

2-amino-2-thiophen-2-ylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2S/c7-4-5(8)6-2-1-3-9-6/h1-3,5H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNJQHPAPVHHYEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

alpha-Amino-2-thiopheneacetonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] dodecanoate](/img/structure/B45495.png)